2-Chloro-5-(1H-pyrazol-3-yl)pyridine
Description
Significance of Pyrazole (B372694) and Pyridine (B92270) Heterocycles in Contemporary Chemical Science
Heterocyclic compounds are a cornerstone of chemical science, primarily due to their widespread presence in natural products and synthetically developed molecules of biological and industrial importance. Among these, pyrazole and pyridine rings are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.com
Pyrazole: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. britannica.com This structural motif is found in numerous compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. mdpi.comnumberanalytics.commdpi.commdpi.com The presence of both a hydrogen bond donor (the pyrrole-type nitrogen) and a hydrogen bond acceptor (the pyridine-type nitrogen) within the ring allows for diverse interactions with biological targets, making it a crucial component in drug design and development. mdpi.com Furthermore, pyrazole derivatives are utilized in agrochemicals and materials science. numberanalytics.commdpi.com
Pyridine: Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. britannica.com The pyridine ring is a fundamental structural unit in a vast number of pharmaceuticals and bioactive compounds. researchgate.net Its derivatives have found applications as anti-cancer and anti-inflammatory agents, among other therapeutic uses. researchgate.net Beyond medicine, pyridine and its analogues are used extensively as ligands in coordination chemistry, as solvents, and as precursors in the synthesis of dyes and agricultural products. britannica.comresearchgate.net
The integration of both pyrazole and pyridine moieties into a single molecular framework, as seen in 2-Chloro-5-(1H-pyrazol-3-yl)pyridine, is a strategic approach in chemical synthesis. This combination aims to leverage the distinct and often complementary properties of each heterocycle to create novel compounds with enhanced or unique biological activities and chemical functionalities.
| Heterocycle | Key Structural Features | Common Applications in Chemical Science |
| Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms. britannica.com | Medicinal Chemistry (anticancer, anti-inflammatory, antimicrobial agents), Agrochemicals, Materials Science. mdpi.comnumberanalytics.commdpi.com |
| Pyridine | Six-membered aromatic ring with one nitrogen atom. britannica.com | Medicinal Chemistry (diverse therapeutic agents), Ligand Design, Catalysis, Solvents. britannica.comresearchgate.net |
Overview of the Chemical Compound's Structural Framework and Substituent Impact
The chemical structure of this compound is defined by a central pyridine ring substituted at two key positions. This arrangement dictates the compound's reactivity and its potential for further chemical modification.
Structural Framework:
Pyridine Core: The six-membered pyridine ring serves as the central scaffold.
Pyrazole Substituent: A 1H-pyrazol-3-yl group is attached to the C5 position of the pyridine ring. The "3-yl" designation indicates that the pyrazole ring is connected to the pyridine via its third carbon atom.
Chloro Substituent: A chlorine atom is attached to the C2 position of the pyridine ring.
Impact of Substituents: The specific placement of the chloro and pyrazolyl groups has a profound impact on the molecule's electronic properties and chemical reactivity:
2-Chloro Group: The chlorine atom at the 2-position of the pyridine ring is highly significant. As an electron-withdrawing group, it influences the electron density of the pyridine ring. More importantly, it serves as a versatile synthetic handle. The C-Cl bond is susceptible to nucleophilic aromatic substitution and is a common site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of other functional groups. nih.gov This reactivity is fundamental to its use as a building block for creating libraries of diverse compounds. researchgate.net
5-(1H-pyrazol-3-yl) Group: The pyrazole moiety is a critical pharmacophore that contributes significantly to the molecule's potential biological activity. numberanalytics.com The N-H group of the pyrazole can participate in hydrogen bonding, a crucial interaction for binding to enzymes and receptors. The nitrogen atoms can also act as coordination sites for metal ions. The linkage at the pyrazole's C3 position and the pyridine's C5 position creates a specific spatial arrangement and vector for directing interactions with biological targets.
Below is a table summarizing the key properties of the parent compound.
| Property | Value |
| Molecular Formula | C₈H₆ClN₃ |
| IUPAC Name | This compound |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Positioning the Chemical Compound within Relevant Research Paradigms
Due to its unique structural features, this compound is strategically positioned within two major paradigms of modern chemical research: as a medicinal chemistry scaffold and as a component in ligand design.
Medicinal Chemistry Scaffolds: The compound is an exemplary scaffold for the development of new therapeutic agents. Its structure serves as a starting point for the synthesis of analogues through modification at several key points: the chloro position on the pyridine ring, the N1 position of the pyrazole ring, and potentially other positions on either ring. Research has shown that related 2-substituted-3-(pyrazol-yl)pyridine scaffolds are being investigated as allosteric modulators for G protein-coupled receptors (GPCRs), such as the M₄ muscarinic acetylcholine (B1216132) receptor. nih.gov The objective of using such a scaffold is to conduct systematic Structure-Activity Relationship (SAR) studies, where derivatives are synthesized and tested to optimize potency, selectivity, and pharmacokinetic profiles for a specific biological target.
Ligand Design: The nitrogen atoms in both the pyridine and pyrazole rings possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating with metal ions. acs.org The specific geometry of this compound, with its two distinct heterocyclic rings, allows it to function as a potential bidentate or bridging ligand. The resulting coordination compounds or metal-organic frameworks can have applications in catalysis, sensing, and the development of novel materials with specific electronic or photophysical properties. mdpi.com
Scope and Objectives of Academic Inquiry on this compound
Academic and industrial research focused on this compound and its derivatives is typically driven by clear objectives aimed at exploiting its chemical versatility.
Key Research Objectives:
Development of Efficient Synthetic Routes: A primary goal is to establish robust and scalable synthetic pathways to access the core scaffold and its analogues. nih.gov This includes optimizing coupling reactions at the chloro-position and developing methods for selective functionalization of the pyrazole ring. nih.gov
Library Synthesis for Biological Screening: A major objective is the creation of diverse chemical libraries based on the this compound scaffold. researchgate.net By systematically varying the substituents, researchers can explore a wide chemical space to identify "hit" compounds with promising activity against specific diseases.
Structure-Activity Relationship (SAR) Elucidation: For identified "hit" compounds, a detailed investigation into the SAR is a critical objective. nih.gov This involves understanding how minor structural modifications affect biological efficacy and selectivity, guiding the rational design of more potent and targeted therapeutic candidates.
Exploration of Novel Applications: Beyond drug discovery, research aims to explore the utility of this compound and its derivatives in other fields. This includes designing novel ligands for catalysis, creating new materials for optoelectronics, and developing chemical probes for biological systems.
The academic inquiry into this compound is therefore multifaceted, spanning synthetic organic chemistry, medicinal chemistry, and materials science, with the overarching goal of translating its unique chemical structure into functional applications.
Structure
3D Structure
Properties
Molecular Formula |
C8H6ClN3 |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
2-chloro-5-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-8-2-1-6(5-10-8)7-3-4-11-12-7/h1-5H,(H,11,12) |
InChI Key |
DORPMZGFBDHGRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=CC=NN2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Organic Transformations of 2 Chloro 5 1h Pyrazol 3 Yl Pyridine
Strategies for Constructing the 2-Chloro-5-(1H-pyrazol-3-yl)pyridine Core
The assembly of the this compound scaffold can be approached in several ways, primarily by forming either the pyrazole (B372694) or the pyridine (B92270) ring onto a pre-existing heterocyclic partner. Additionally, modern cross-coupling reactions have become a powerful tool for its construction.
Cyclization Approaches for Pyrazole Ring Formation onto Pyridine Scaffolds
One of the common strategies for the synthesis of pyrazolylpyridines involves the construction of the pyrazole ring onto a functionalized pyridine precursor. nih.govbeilstein-journals.org This typically involves the reaction of a hydrazine (B178648) derivative with a pyridine molecule bearing a 1,3-dielectrophilic unit. For instance, a substituted pyridine with acetyl and chloro groups can react with hydrazine to form the pyrazole ring. The reaction proceeds through a condensation reaction followed by cyclization to yield the desired pyrazolylpyridine. Various substituted hydrazines can be employed to introduce diversity at the N1 position of the pyrazole ring.
Another approach involves the cycloaddition of a diazo compound with a suitable alkyne-substituted pyridine. This method, while effective, often requires careful control of reaction conditions to manage regioselectivity. The choice of catalyst and solvent can significantly influence the outcome of the cyclization.
Pyridine Ring Formation onto Pre-existing Pyrazole Derivatives
Conversely, the pyridine ring can be constructed onto a pre-existing pyrazole scaffold. nih.govbeilstein-journals.org This methodology often starts with a functionalized pyrazole, such as an aminopyrazole, which can act as a nucleophile in a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. The subsequent cyclization and aromatization lead to the formation of the fused pyridine ring.
For example, 5-aminopyrazoles can react with α,β-unsaturated ketones in a Michael addition followed by an intramolecular condensation to form a dihydropyridine (B1217469) ring, which can then be oxidized to the corresponding pyridine. The substituents on both the pyrazole and the dicarbonyl compound can be varied to generate a library of pyrazolylpyridines.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi) in Heteroaryl Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as a highly versatile and efficient method for the synthesis of biaryl and heteroaryl compounds, including this compound. researchgate.net The Suzuki and Negishi couplings are particularly prominent in this regard.
The Suzuki coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. acs.orgrsc.org For the synthesis of the target molecule, this could involve coupling a pyrazoleboronic acid derivative with a dihalopyridine or a pyridineboronic acid with a halogenated pyrazole. The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivity. youtube.com
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide catalyzed by a palladium or nickel complex. semanticscholar.org This reaction is known for its high functional group tolerance and reactivity. A practical approach for synthesizing this compound could involve the Negishi coupling of a pyrazolylzinc reagent with a dihalopyridine.
| Coupling Reaction | Pyrazole Partner | Pyridine Partner | Catalyst/Reagents | Key Features |
| Suzuki Coupling | Pyrazoleboronic acid/ester | 2,5-Dihalopyridine | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Readily available boronic acids, generally good yields. |
| Negishi Coupling | Pyrazolylzinc halide | 2,5-Dihalopyridine | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | High functional group tolerance, reactive organozinc reagents. |
Optimization of Reaction Conditions for Scalable Synthesis
For the practical application of this compound in larger-scale manufacturing, the optimization of reaction conditions is paramount. This involves maximizing the yield, minimizing byproducts, and ensuring the process is cost-effective and safe. Key areas of optimization include catalyst selection, solvent screening, base selection, and temperature control.
High-throughput screening of catalysts and ligands can rapidly identify the most efficient catalytic system for a given cross-coupling reaction. For instance, in a Negishi coupling, different palladium catalysts and ligands can be evaluated to find the optimal combination that provides the highest yield and purity of the desired product.
Furthermore, developing a streamlined workup and purification procedure is crucial for scalability. This may involve replacing chromatographic purification with crystallization or extraction methods to reduce solvent waste and processing time. The development of robust and scalable synthetic routes often involves a multidisciplinary approach, combining organic synthesis with process chemistry and engineering.
Functionalization and Derivatization of this compound
The this compound scaffold possesses several reactive sites that allow for further functionalization. The pyrazole nitrogen, the pyridine nitrogen, and the chloro-substituted carbon on the pyridine ring are all potential sites for modification.
Reactivity at the Pyrazole Nitrogen (N1-substitution)
The N1 position of the pyrazole ring is a common site for derivatization, allowing for the introduction of a wide variety of substituents. This N-substitution can significantly modulate the physicochemical and biological properties of the molecule.
N-Alkylation: The pyrazole nitrogen can be readily alkylated using various alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrical pyrazoles. Common bases used for this transformation include sodium hydride, potassium carbonate, and cesium carbonate.
| Alkylating Agent | Base | Solvent | General Outcome |
| Alkyl Halide (e.g., CH₃I, BnBr) | K₂CO₃, NaH | DMF, THF | Introduction of alkyl or benzyl (B1604629) groups. |
| Michael Acceptors | Base | Various | Conjugate addition to introduce functionalized alkyl chains. |
N-Arylation: The introduction of an aryl group at the pyrazole nitrogen can be achieved through copper- or palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for this transformation, coupling the pyrazole with an aryl halide or triflate. Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative route, particularly for electron-rich aryl halides. The regioselectivity of N-arylation on unsymmetrical pyrazoles is often directed to the less sterically hindered nitrogen atom.
These N1-substitution reactions provide a versatile handle to fine-tune the properties of the this compound core, enabling the synthesis of a vast array of derivatives for various applications.
Modifications of the Pyridine Moiety (e.g., Halogenation, Amination)
The pyridine ring in this compound is an electron-deficient system, which influences its reactivity towards various transformations. nih.gov Modifications such as halogenation and amination are key strategies to diversify the core structure for various applications.
Halogenation:
Direct electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature and often requires harsh conditions. nih.govnih.gov However, innovative methods have been developed for the regioselective halogenation of pyridines. One such approach involves the use of designed heterocyclic phosphine (B1218219) reagents that can be installed at the 4-position of the pyridine ring, followed by displacement with a halide nucleophile. nih.govchemrxiv.org This strategy allows for the halogenation of a wide range of unactivated pyridines. Another method utilizes a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates to achieve highly regioselective 3-halogenation under mild conditions. nih.govchemrxiv.org While these methods have been demonstrated on various pyridine derivatives, including those with pyrazole substituents, specific examples of their application to this compound are not extensively documented. nih.gov The presence of the chloro and pyrazolyl groups on the pyridine ring would be expected to influence the regioselectivity and efficiency of these reactions.
Amination:
The chlorine atom at the 2-position of the pyridine moiety is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various amino groups, a common modification in the synthesis of bioactive molecules. The reactivity of 2-chloropyridines in SNAr reactions is well-established, though it is generally lower than that of analogous 2-chloropyrimidines or 2-chloropyrazines. researchgate.net The reaction often requires the presence of an additional electron-withdrawing group on the pyridine ring to proceed efficiently under transition-metal-free conditions. researchgate.net
For less activated 2-chloropyridines, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful and general method for the formation of C-N bonds. This reaction utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides with a wide range of amines, including primary and secondary amines, under relatively mild conditions. The application of such catalytic systems to 2-chloropyridine (B119429) derivatives is a common strategy in medicinal chemistry to generate libraries of compounds for biological screening. nih.gov
Table 1: Examples of Amination Reactions on Chloro-Substituted Pyridines
| Starting Material | Amine | Reaction Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Chloropyridine | Morpholine | Pd2(dba)3, ligand, base | 2-Morpholinopyridine | nih.gov |
| 2-Chloro-5-nitropyridine | Various amines | Transition-metal-free SNAr | 2-Amino-5-nitropyridine derivatives | researchgate.net |
Introduction of Diverse Substituents for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental in drug discovery and involve the systematic modification of a lead compound's structure to understand its effect on biological activity. nih.govrsc.orgnih.gov For this compound, derivatization can occur at several positions on both the pyridine and pyrazole rings to explore the chemical space and optimize pharmacological properties.
The 2-chloro position of the pyridine ring serves as a versatile handle for introducing a variety of substituents through nucleophilic substitution or cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Sonogashira coupling can be used to install alkyne functionalities. The pyrazole moiety also offers sites for modification. The N-H of the pyrazole can be alkylated or arylated to introduce different substituents at the N1 position. Additionally, if the pyrazole ring is unsubstituted at the C4 or C5 positions, electrophilic substitution reactions could be employed to introduce further diversity.
A comprehensive SAR study on pyrazolopyridine derivatives as inhibitors of enterovirus replication highlighted the importance of substituents at various positions. nih.gov The study demonstrated that variations at the N1, C4, and C6 positions of the pyrazolopyridine core, as well as the nature of a linker unit, significantly impacted antiviral activity. For example, an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position were found to be favorable for high selectivity indices. nih.gov Furthermore, the introduction of different N-aryl groups at the C4 position led to improved antiviral activities. nih.gov Although these findings are on a fused pyrazolopyridine system, they provide valuable insights into the potential impact of substituents on the biological activity of related pyrazole-pyridine scaffolds.
Table 2: Key Positions for Derivatization in Pyrazole-Pyridine Scaffolds for SAR Studies
| Position | Potential Modification | Rationale for SAR | Reference |
|---|---|---|---|
| Pyridine C2 | Substitution of chlorine with amines, aryls, alkynes, etc. | Explore interactions with specific binding pockets, modulate solubility and electronic properties. | nih.govnih.gov |
| Pyridine C3, C4, C6 | Introduction of substituents via C-H activation or from functionalized precursors. | Fine-tune steric and electronic properties of the pyridine ring. | nih.gov |
| Pyrazole N1 | Alkylation or arylation. | Influence orientation of the pyrazole ring and potential for additional interactions. | nih.gov |
| Pyrazole C4/C5 | Introduction of various functional groups. | Probe for additional binding interactions and modify physicochemical properties. | researchgate.net |
Advanced Synthetic Techniques and Method Development
The development of efficient and versatile synthetic methods is crucial for accessing novel chemical entities for drug discovery and other applications. This section discusses one-step reaction methodologies and the use of specific precursors and reagents in the synthesis of this compound and related structures.
One-Step Reaction Methodologies
One-pot and multicomponent reactions are highly desirable in organic synthesis as they offer several advantages, including reduced reaction times, lower costs, and decreased waste generation. niscair.res.inut.ac.irresearchgate.net Several one-pot procedures have been developed for the synthesis of pyrazole and fused pyrazole systems. For instance, a one-pot, three-component reaction has been reported for the synthesis of dihydropyrano[2,3-c]pyrazoles from ethyl acetoacetate, hydrazine hydrate, malononitrile, and an aldehyde. ut.ac.ir Another example is the one-pot synthesis of 1,3,5-trisubstituted pyrazoles from primary amines via the in-situ generation of hydrazines followed by reaction with a 1,3-diketone. organic-chemistry.orgnih.gov
While a specific one-pot synthesis for this compound is not explicitly described in the reviewed literature, the principles of these methodologies could be adapted. A potential one-pot strategy could involve the condensation of a suitably substituted pyridine-containing hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring directly on the pyridine scaffold. The development of such a convergent approach would be a significant advancement in the synthesis of this class of compounds.
Utilization of Specific Precursors and Reagents
The synthesis of this compound typically involves a multi-step sequence. A convergent approach is often employed, where the pyrazole and pyridine rings are synthesized separately and then coupled, or one ring is constructed onto the other. vulcanchem.com
A plausible synthetic route for a similar compound, 2-chloro-3-methyl-5-(1H-pyrazol-3-yl)pyridine, involves the following key steps: vulcanchem.com
Pyrazole Ring Formation: Condensation of a 3-hydrazinopyridine derivative with a β-keto ester under acidic conditions to yield the pyrazole core. For example, reacting 3-hydrazino-5-methylpyridine with ethyl acetoacetate. vulcanchem.com
Chlorination: Treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro substituent at the 2-position of the pyridine ring. vulcanchem.com
Decarboxylation: Removal of the ester group, if present, for instance, through copper(II) oxide-mediated decarboxylation. vulcanchem.com
For the synthesis of the title compound, this compound, analogous precursors would be required. The synthesis could start from a 5-substituted-2-chloropyridine that is then elaborated to form the pyrazole ring, or from a 3-(5-chloropyridin-3-yl)-1H-pyrazole where the chloro group is at the desired position. The choice of precursors and reagents is critical for controlling regioselectivity, particularly during the formation of the pyrazole ring. vulcanchem.com
Table 3: Potential Precursors for the Synthesis of this compound
| Precursor Type | Specific Example | Reaction Type | Reference |
|---|---|---|---|
| Hydrazinopyridine derivative | 5-Hydrazino-2-chloropyridine | Condensation with a 1,3-dicarbonyl compound | vulcanchem.com |
| Pyridine-substituted 1,3-dicarbonyl | 1-(6-Chloropyridin-3-yl)butane-1,3-dione | Condensation with hydrazine | nih.gov |
| Functionalized Pyrazolylpyridine | 5-(1H-Pyrazol-3-yl)pyridin-2-ol | Chlorination with POCl₃ | researchgate.net |
Coordination Chemistry and Ligand Applications of 2 Chloro 5 1h Pyrazol 3 Yl Pyridine and Its Derivatives
Chelation Modes and Ligand Design Principles
The coordination behavior of 2-Chloro-5-(1H-pyrazol-3-yl)pyridine is predicated on the Lewis basicity of its nitrogen atoms and the geometric arrangement of the pyridine (B92270) and pyrazole (B372694) rings.
Role of Pyrazole and Pyridine Nitrogen Atoms in Metal Coordination
The fundamental coordination motif of pyrazolylpyridine ligands involves the nitrogen atoms of both the pyridine and pyrazole rings. The pyridine nitrogen atom typically acts as a strong σ-donor, forming a stable coordinate bond with a metal center. The pyrazole moiety offers two nitrogen atoms, but typically the sp2-hybridized nitrogen atom not bonded to a hydrogen or other substituent is involved in coordination. This arrangement allows the pyrazolylpyridine scaffold to act as a bidentate N,N-donor, forming a stable five-membered chelate ring with a metal ion. This bidentate chelation is a common feature in the coordination chemistry of related ligands such as 2-(5-methyl-1H-pyrazol-3-yl)pyridine. In complexes of this ligand, it coordinates to metal centers like Zn(II), Ni(II), Mn(II), and Cd(II) through the pyridine nitrogen and one of the pyrazole nitrogen atoms. daneshyari.com
Tridentate Ligand Systems Involving Pyrazolylpyridine Motifs
The foundational bidentate pyrazolylpyridine structure can be extended to create tridentate ligand systems. A prominent example is the 2,6-bis(1H-pyrazol-3-yl)pyridine (bispzHpy) framework. mdpi.com In this design, two pyrazole groups are attached to the 2 and 6 positions of a central pyridine ring. This arrangement creates a coplanar NNN-donor set that can bind to a metal ion in a meridional fashion, forming two fused five-membered chelate rings. This tridentate chelation generally leads to highly stable metal complexes with well-defined geometries. Derivatives of bispzHpy have been shown to form stable complexes with various transition metals, highlighting the efficacy of this ligand design principle. mdpi.comrsc.org
Influence of Substituents on Coordination Geometry and Stability
Substituents on the pyridine and pyrazole rings play a crucial role in modulating the electronic and steric properties of the ligand, which in turn influences the coordination geometry and stability of the resulting metal complexes.
For this compound, the chloro group at the 2-position of the pyridine ring is expected to have a significant electron-withdrawing effect. This would reduce the basicity of the pyridine nitrogen atom, potentially affecting the strength of the metal-ligand bond. Sterically, the chloro group is relatively small and is not expected to impose significant hindrance around the coordination site. The position of the pyrazolyl group at the 5-position of the pyridine ring is also a key factor.
In the analogous ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine, the methyl group is an electron-donating group, which would enhance the basicity of the pyrazole nitrogen atoms. The steric bulk of substituents can also dictate the final geometry of the complex. For instance, bulky substituents on the pyrazole ring can influence the planarity of the ligand system and affect how multiple ligands pack around a metal center.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazolylpyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Preparation of Transition Metal (II) Complexes
Spectroscopic and Crystallographic Characterization of Coordination Compounds
The characterization of pyrazolylpyridine metal complexes relies on a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: In the IR spectrum of [Zn(C₉H₉N₃)Cl₂], characteristic bands are observed at 3175, 3133, 3109, and 3087 cm⁻¹ corresponding to N-H and C-H stretching vibrations. The C=N stretching vibration of the pyridine ring appears at 1611 cm⁻¹. daneshyari.com These vibrational frequencies can shift upon coordination to a metal ion, providing evidence of complex formation.
UV-Vis Spectroscopy: The electronic spectra of these complexes provide information about the coordination environment of the metal ion. For instance, the UV-Vis spectra of the synthesized complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine were studied to understand their photoluminescent properties. daneshyari.com
The following tables summarize key crystallographic data for complexes of the related ligand 2-(5-methyl-1H-pyrazol-3-yl)pyridine (L).
Table 1: Selected Crystallographic Data for Transition Metal (II) Complexes of 2-(5-methyl-1H-pyrazol-3-yl)pyridine
| Compound | Crystal System | Space Group | Coordination Geometry |
| [ZnLCl₂] daneshyari.com | Monoclinic | P2₁/c | Tetrahedral |
| [NiL₂(H₂O)₂]Cl₂ daneshyari.com | Monoclinic | P2₁/n | Octahedral |
| [CdL₂(NO₃)₂] daneshyari.com | Monoclinic | C2/c | Eight-coordinate |
| [MnL₂(Pa)₂] daneshyari.com | Triclinic | P-1 | Octahedral |
Table 2: Selected Bond Lengths (Å) and Angles (°) for [Zn(C₉H₉N₃)Cl₂] daneshyari.com
| Bond | Length (Å) | Angle | Degrees (°) |
| Zn-N(1) | 2.051(2) | N(1)-Zn-N(3) | 89.24(8) |
| Zn-N(3) | 2.046(2) | N(1)-Zn-Cl(1) | 113.11(6) |
| Zn-Cl(1) | 2.228(1) | N(3)-Zn-Cl(1) | 114.11(6) |
| Zn-Cl(2) | 2.238(1) | N(1)-Zn-Cl(2) | 111.41(6) |
| N(3)-Zn-Cl(2) | 112.51(6) | ||
| Cl(1)-Zn-Cl(2) | 115.04(3) |
Applications in Catalysis
The integration of pyrazolylpyridine ligands into metal complexes has been a fruitful strategy for the development of novel catalysts for a variety of organic transformations. The electronic properties and steric hindrance of these ligands can be finely tuned through substitution, thereby influencing the catalytic activity and selectivity of the metallic center.
Metal-Catalyzed Organic Reactions
Pyrazole-substituted pyridine ligands are recognized for their versatility in transition-metal catalysis, offering opportunities to fine-tune reactivity and selectivity in ways that conventional bipyridine ligands cannot. documentsdelivered.com Protic pyrazoles, in particular, have been employed in homogeneous catalysis due to their proton-responsive nature. rsc.org The coordination chemistry of pincer-type 2,6-bis(1H-pyrazol-3-yl)pyridines has been extensively studied, highlighting their potential in catalytic applications. rsc.org
Palladium complexes featuring pyrazole-containing ligands have emerged as effective catalysts for carbon-carbon bond-forming reactions, including the Suzuki-Miyaura cross-coupling. bohrium.comresearchgate.net These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net The efficiency of these catalytic systems is often attributed to the electronic and steric properties of the pyrazolylpyridine ligand, which can stabilize the palladium center in its various oxidation states throughout the catalytic cycle. While specific studies on the catalytic application of this compound are not extensively documented in the reviewed literature, the known reactivity of related pyrazolylpyridine-palladium complexes suggests its potential as a ligand in similar cross-coupling reactions.
Copper complexes with pyrazole-based ligands have also been investigated for their catalytic activity, particularly in oxidation reactions. rsc.orgbeilstein-journals.org For instance, copper(II) complexes have been shown to catalyze the oxidation of alkanes and alcohols with peroxides under mild conditions. rsc.org The catalytic system's efficiency is influenced by the coordination environment around the copper center, which is dictated by the ligand's structure.
Exploration of Catalytic Activity and Selectivity
The catalytic performance of metal complexes is intricately linked to the structure of the supporting ligands. In the context of pyrazolylpyridine ligands, modifications to the pyridine or pyrazole rings can significantly impact the catalyst's activity and selectivity. For instance, the introduction of substituents can alter the electron density at the metal center, thereby influencing its reactivity.
In Suzuki-Miyaura cross-coupling reactions, the choice of ligand is crucial for achieving high yields and selectivity. Palladium precatalysts bearing monodentate biarylphosphine ligands have been shown to be effective for the coupling of challenging substrates like unstable polyfluorophenyl and 2-heteroaryl boronic acids. nih.gov The development of efficient catalytic systems for the coupling of chloro-heterocycles is of particular interest due to the wide availability and lower cost of chlorinated starting materials. researchgate.net While specific data for this compound is scarce, the general principles of ligand design in palladium-catalyzed cross-coupling suggest that the chloro and pyrazolyl substituents would play a significant role in modulating the catalytic activity.
The selectivity of oxidation reactions catalyzed by copper complexes is also highly dependent on the ligand. For example, copper(II) complexes with certain triazole derivatives have been shown to selectively catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone. nih.gov This selectivity is attributed to the specific coordination geometry enforced by the ligand, which can control the approach of the substrate to the active metal center.
Spin-Crossover Phenomena in Pyrazolylpyridine Metal Complexes
Iron(II) complexes of 2,6-di(pyrazol-x-yl)pyridines (where x = 1 or 3) are a well-established class of compounds that frequently exhibit spin-crossover (SCO) behavior. bohrium.com This phenomenon, where a transition metal ion switches between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light, is of great interest for the development of molecular switches and data storage devices. bohrium.comchemrxiv.org
Investigation of Spin State Locking Mechanisms
In some instances, iron(II) complexes of substituted 2,6-di(pyrazol-3-yl)pyridines can be "locked" in a high-spin state across a wide temperature range. bohrium.com This spin state locking is often a result of a highly distorted coordination environment around the iron(II) ion. bohrium.combeilstein-journals.org X-ray diffraction studies have revealed that a very low 'twist' angle in these complexes, which is atypical for 2,6-di(pyrazol-3-yl)pyridine complexes, can stabilize the high-spin state. bohrium.com
For example, a series of 1-phenyl-5-substituted 2,6-di(pyrazol-3-yl)pyridine complexes with iron(II) were found to be locked in the high-spin state in both the solid state and in solution. beilstein-journals.org This behavior was attributed to an intramolecular effect induced by the phenyl groups, leading to a distorted coordination geometry. beilstein-journals.org Variable-temperature magnetic susceptibility measurements confirmed that the χT values for these complexes remained constant at approximately 3.7 cm³ mol⁻¹ K between 50 and 300 K, indicative of a persistent high-spin state. bohrium.com
The table below summarizes the magnetic properties of some high-spin locked iron(II) complexes with substituted 2,6-di(pyrazol-3-yl)pyridine ligands.
| Complex | Temperature Range (K) | χT (cm³ mol⁻¹ K) | Spin State |
| Fe(L1)₂(OTf)₂ | 50-300 | ~3.7 | High-Spin |
| Fe(L2)₂(OTf)₂ | 50-300 | ~3.7 | High-Spin |
| Fe(L2)₂(BF₄)₂ | 50-300 | ~3.7 | High-Spin |
Data sourced from Novikov, et al. (2018). bohrium.com
Influence of Ligand Structure and Crystal Environment on Spin States
The spin-crossover properties of pyrazolylpyridine metal complexes are highly sensitive to both the specific structure of the ligand and the surrounding crystal lattice environment. The introduction of different substituents on the pyridine or pyrazole rings can significantly alter the ligand field strength, which in turn affects the relative stability of the low-spin and high-spin states. rsc.org
For instance, the steric bulk of substituents on the pyrazole rings can be so significant as to prevent a thermally induced spin crossover from occurring, effectively trapping the complex in the high-spin state even at low temperatures. rsc.org Conversely, the electronic nature of the substituents can also play a crucial role. Electron-withdrawing groups have been observed to stabilize the high-spin state in some iron(II) complexes of 2,6-bis(pyrazol-3-yl)pyridines. researchgate.net
The crystal packing and the presence of solvent molecules in the crystal lattice can also have a profound impact on the spin-crossover behavior. nih.gov Hysteretic spin-state switching, a key feature for memory applications, has been observed in some iron(II)-2,6-bis(1H-pyrazol-1-yl)pyridine complexes and is often linked to the molecular organization within the crystal lattice. rsc.org For example, the "terpyridine-embrace" packing motif has been associated with hysteretic SCO in some of these complexes. rsc.org
The following table presents data on the spin-crossover temperatures (T₁/₂) and hysteresis widths (ΔT) for two iron(II) complexes, highlighting the influence of the counter-ion on the SCO properties.
| Complex | T₁/₂ (K) | ΔT (K) |
| Fe(bpp-COOEt)₂₂·CH₃NO₂ | 288 | 62 |
| Fe(bpp-COOEt)₂₂·CH₃NO₂ | 331 | 43 |
Data sourced from Singh, et al. (2022). rsc.org
Advanced Material Science Applications
The unique photophysical and electronic properties of pyrazole derivatives make them attractive building blocks for a variety of advanced materials. mdpi.com Their applications span from luminescent materials for organic light-emitting diodes (OLEDs) to photochromic compounds for molecular switches.
Iridium(III) complexes incorporating (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands have been synthesized and shown to exhibit highly efficient green electroluminescence. nih.gov These complexes can achieve high phosphorescence quantum efficiencies, making them suitable for use in OLEDs. nih.gov Similarly, osmium(II) complexes with tridentate 2,6-di(pyrazol-3-yl)pyridine ligands have been developed as yellow phosphorescent emitters for OLEDs, demonstrating high efficiencies. rsc.orgnih.gov The introduction of a pyrazole moiety can enhance the conjugation and aromaticity of the system, leading to improved luminescent properties. uran.ua
Furthermore, certain pyrazole derivatives have been shown to exhibit photochromic behavior, meaning they can undergo a reversible color change upon exposure to light. mdpi.com This property is of interest for the development of optical memory, molecular devices, and smart materials. For example, a 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-substituted 1,3-diazabicyclo[3.1.0]hex-3-ene was found to display photochromism in both solution and the solid state.
While specific applications of this compound in advanced materials are not widely reported, the versatile chemistry of the pyrazolylpyridine scaffold suggests its potential for incorporation into novel functional materials. The chloro-substituent, for instance, could serve as a handle for further functionalization, allowing for the covalent attachment of the molecule to polymers or surfaces, or for the tuning of its electronic properties for specific applications in sensors or molecular electronics.
Building Blocks for Functional Materials
The versatile structure of this compound, featuring both a pyridine and a pyrazole ring, theoretically positions it as a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in both heterocyclic rings can act as coordination sites for metal ions, potentially leading to the formation of diverse and complex architectures. These materials are of significant interest due to their potential applications in areas such as gas storage, catalysis, and sensing.
In principle, the chloro-substituent on the pyridine ring could also be utilized for post-synthetic modification, allowing for the tuning of the material's properties. However, specific examples of functional materials synthesized using this compound as a primary building block are not readily found in current research databases. General studies on related pyrazole-containing ligands have demonstrated their utility in forming robust and functional coordination networks, but direct analogues using the chloro-substituted pyridine derivative are not prominently featured.
Luminescent Properties of Metal Complexes
The coordination of ligands containing aromatic and heterocyclic moieties to transition metal ions is a well-established strategy for creating luminescent materials. The photophysical properties of such complexes are often dictated by metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, as well as intraligand transitions. The combination of a pyridine and a pyrazole ring in this compound suggests that its metal complexes could exhibit interesting luminescent behaviors.
Research into the broader class of pyrazole- and pyridine-containing ligands has shown that their metal complexes, particularly with d6 and d10 metal ions like Ru(II), Ir(III), Re(I), Zn(II), and Cd(II), can display a range of emission colors and quantum yields. The electronic properties of the ligand, including the presence of electron-withdrawing or -donating groups, can significantly influence the energy of the frontier molecular orbitals and thus the emission characteristics of the resulting complex.
While the potential for this compound to form luminescent metal complexes is high, specific data on their synthesis, crystal structures, and detailed photophysical properties such as excitation and emission wavelengths, quantum yields, and lifetimes are not extensively reported. The following table illustrates the type of data that would be expected from such studies, but it is important to note that this is a generalized representation and not based on specific experimental findings for this compound.
Table 1: Hypothetical Photophysical Data for Metal Complexes of this compound
| Metal Ion | Complex Formula (Hypothetical) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |
| Ru(II) | [Ru(L)2Cl2] | 450 | 610 | 5 |
| Ir(III) | [Ir(L)2(ppy)]Cl | 380 | 520 | 30 |
| Zn(II) | [Zn(L)Cl2] | 350 | 480 | 15 |
Note: The data in this table is illustrative and not based on published experimental results for this compound (L).
Theoretical and Computational Investigations of 2 Chloro 5 1h Pyrazol 3 Yl Pyridine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Chloro-5-(1H-pyrazol-3-yl)pyridine at the atomic and molecular levels. These computational techniques allow for a detailed examination of the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the molecular structures of organic compounds. For this compound, DFT calculations, often employing the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to determine the optimized molecular geometry. jddtonline.infoekb.eg These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation (ground state).
The optimized structure reveals the planarity of the pyridine (B92270) and pyrazole (B372694) rings and the relative orientation of these two heterocyclic systems. The stability of the molecule can be further assessed by analyzing the total energy obtained from the DFT calculations. A lower total energy indicates a more stable structure. For similar pyridylpyrazole derivatives, DFT calculations have been instrumental in confirming the most stable tautomeric and conformational forms. nih.gov
Below is a table illustrating typical bond lengths and angles for the constituent rings of this compound, as would be predicted by DFT calculations based on studies of analogous structures.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (Pyridine Ring) | 1.39 - 1.40 |
| C-N (Pyridine Ring) | 1.33 - 1.34 |
| C-Cl | ~1.74 |
| C-C (Pyrazole Ring) | 1.38 - 1.40 |
| C-N (Pyrazole Ring) | 1.32 - 1.37 |
| N-N (Pyrazole Ring) | ~1.35 |
| **Bond Angles (°) ** | |
| C-C-C (Pyridine Ring) | 118 - 121 |
| C-N-C (Pyridine Ring) | ~117 |
| N-C-C (Pyrazole Ring) | 108 - 112 |
| C-N-N (Pyrazole Ring) | 106 - 110 |
Note: The values presented are representative and based on computational studies of structurally related pyridine and pyrazole derivatives.
Ab-initio calculations, such as those based on Hartree-Fock (HF) theory, provide a foundational approach to understanding the electronic properties of molecules without reliance on empirical parameters. researchgate.net For this compound, these methods are employed to calculate fundamental electronic properties like the total energy, dipole moment, and the distribution of electron density.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic transitions of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that provides insights into the molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species that is more easily polarized. irjweb.com For molecules similar to this compound, the HOMO is typically localized over the electron-rich regions of the pyrazole and pyridine rings, while the LUMO is distributed over the electron-accepting parts of the molecule. This distribution facilitates intramolecular charge transfer, which is a key aspect of the molecule's electronic behavior. researchgate.net
The following table presents typical HOMO, LUMO, and energy gap values for related heterocyclic compounds, as determined by computational methods.
| Parameter | Typical Energy Value (eV) |
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Energy Gap | 4.0 to 5.0 |
Note: These values are illustrative and derived from computational studies on analogous heterocyclic systems.
Spectroscopic Property Prediction and Interpretation
Computational methods are also invaluable for predicting and interpreting the spectroscopic signatures of this compound, which are essential for its experimental characterization.
Theoretical calculations of vibrational frequencies using DFT provide a powerful tool for the assignment of experimental Infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, it is possible to predict the positions of the absorption bands corresponding to the various vibrational modes of the molecule. These modes include stretching, bending, and torsional motions of the chemical bonds.
For this compound, characteristic vibrational modes would include the C-H, N-H, C=N, and C=C stretching vibrations of the pyridine and pyrazole rings, as well as the C-Cl stretching mode. A comparison between the calculated and experimental spectra allows for a detailed and accurate assignment of the observed vibrational bands.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules in solution. Computational methods can simulate ¹H and ¹³C NMR spectra by calculating the chemical shifts of the different nuclei in the molecule. These calculations, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, provide theoretical chemical shift values that can be compared with experimental data to confirm the molecular structure.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. mdpi.com For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions typically correspond to π → π* and n → π* electronic excitations within the aromatic rings.
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the reaction mechanisms involved in the synthesis of complex heterocyclic compounds like this compound. While specific DFT studies detailing the synthesis mechanism of this exact molecule are not extensively covered in available literature, the established methodologies applied to analogous pyrazole and pyridine derivatives provide a clear framework for how such an investigation would be conducted.
DFT calculations are employed to map the potential energy surface of a chemical reaction, identifying the most energetically favorable pathway from reactants to products. researchgate.netmdpi.com This involves optimizing the geometries of reactants, intermediates, transition states, and products. For instance, in the synthesis of related pyridine derivatives, DFT at the B3LYP/6-31G* level of theory has been used to predict molecular geometries, which show good agreement with experimental data obtained from X-ray crystallography. researchgate.net
A typical computational study on the reaction mechanism would involve:
Geometry Optimization: Calculating the lowest energy structure for all species in the proposed reaction pathway.
Frequency Calculations: Performed on the optimized structures to confirm they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface. These calculations also provide thermodynamic properties like enthalpy and Gibbs free energy.
Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are often used for this purpose.
Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the reactant and product minima.
Structure-Activity Relationship (SAR) Modeling and Prediction
Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agricultural chemistry for designing and optimizing molecules with specific biological activities. For derivatives of this compound, SAR investigations have been crucial in identifying key structural features that modulate their efficacy as antiviral agents, herbicides, or receptor modulators. nih.govnih.govmdpi.com These studies systematically modify different parts of the molecule—namely the pyrazole ring, the pyridine ring, and any linkers—to observe the resulting changes in biological activity.
In the development of novel pyrazolopyridine derivatives as inhibitors of enterovirus replication, a comprehensive SAR study revealed that modifications at four key positions significantly influenced antiviral potency. nih.gov Similarly, SAR studies on pyrazol-4-yl-pyridine derivatives identified a selective positive allosteric modulator for the muscarinic acetylcholine (B1216132) receptor M4. nih.gov Research into picolinic acid herbicides also utilized SAR to determine that the position of substituents on an aryl group attached to the pyrazole ring was critical for herbicidal activity. mdpi.com
The key findings from these studies are summarized in the table below.
| Compound Series | Target/Activity | Modified Position | Substitution | Impact on Activity | Reference |
|---|---|---|---|---|---|
| Pyrazolopyridine Derivatives | Antiviral (Enterovirus) | Pyrazole N1 | Isopropyl group | High selectivity index | nih.gov |
| Pyridine C6 | Thiophenyl-2-yl unit | High selectivity index | nih.gov | ||
| Pyridine C4 | N-aryl groups (e.g., 2-pyridyl, 3-sulfamoylphenyl) | Potent activity against non-polio and polioviruses | nih.gov | ||
| Pyrazol-4-yl-pyridine Derivatives | Muscarinic Acetylcholine Receptor M4 Modulator | Pyridine Core | Introduction of a radiofluorinated probe | Led to a suitable PET ligand with good brain uptake | nih.gov |
| General Structure | Optimization based on pyrazol-4-yl-pyridine core | Discovery of a subtype-selective positive allosteric modulator | nih.gov | ||
| 4-Amino-6-(pyrazolyl)-picolinic Acids | Herbicidal (Auxin mimics) | Aryl group at Pyrazole C5 | Substituents (F, Br, Cl, methyl) at 2- and 4-positions | Superior inhibitory activity | mdpi.com |
| Aryl group at Pyrazole C5 | Substituents at 3-position or strong electron-withdrawing/donating groups | Decreased inhibitory activity | mdpi.com |
These SAR models provide predictive power for designing new analogues with enhanced potency and selectivity, guiding synthetic efforts toward more promising candidates.
Tautomeric Preferences and Stability Studies (e.g., 1H- vs. 2H-pyrazole forms)
The pyrazole ring within this compound is capable of prototropic tautomerism, a phenomenon where isomers are readily interconverted by the migration of a proton. For a 3-substituted pyrazole, the primary equilibrium is between the 1H- and 2H- tautomers, where the proton resides on either the N1 or N2 nitrogen atom of the pyrazole ring. The relative stability of these tautomers is influenced by substitution patterns, solvent effects, and the potential for intramolecular hydrogen bonding.
Both computational and experimental methods are employed to investigate these tautomeric preferences. Computational studies, often using DFT methods like B3LYP with a 6-311++G(d,p) basis set, can calculate the relative energies of the different tautomers to predict the most stable form. researchgate.net These calculations have been used to demonstrate the relative stabilities of different pyrazoline tautomers, showing that in many cases one form is significantly more stable than others. researchgate.net
Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. clockss.org Differences in ¹H, ¹³C, and ¹⁵N chemical shifts, as well as spin-spin coupling constants, can unambiguously distinguish between tautomeric forms. researchgate.netmdpi.com For example, in studies of related 1-(2-pyridinyl)-2-pyrazolin-5-ones, NMR was used to investigate the equilibrium between OH, CH, and NH forms, including tautomers stabilized by intramolecular hydrogen bonds involving the pyridine nitrogen. clockss.org The magnitude of the geminal ²J[pyrazole C-4, H-3(5)] coupling constant has been shown to be a reliable diagnostic tool to differentiate between pyrazol-5-ol (OH) and dihydro-pyrazol-3-one (NH) forms. researchgate.net
The table below summarizes the methods used to study pyrazole tautomerism.
| Methodology | Key Principles | Application/Findings | Reference |
|---|---|---|---|
| Computational (DFT) | Calculation of relative energies of tautomeric forms (e.g., using GIAO/B3LYP/6-311++G(d,p)). | Used to prove the stability of pyrazole forms over less stable pyrazoline tautomers by comparing calculated and experimental chemical shifts. | researchgate.net |
| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Comparison of chemical shifts and coupling constants of the molecule with those of "fixed" derivatives (e.g., N-methyl or O-methyl) where tautomerism is blocked. | Confirmed that 1-phenyl-1H-pyrazol-3-ol exists predominantly as the OH-isomer in CDCl₃ solution by comparing its NMR data to its O-methyl and N-methyl congeners. | mdpi.com |
| NMR Coupling Constants | The magnitude of the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant differs significantly between tautomers. | Values of ~9–11 Hz indicate 1H-pyrazol-5-ols, while reduced values of 4–5 Hz are characteristic of 1,2-dihydro-3H-pyrazol-3-ones. | researchgate.net |
| Solvent-Dependent NMR | Tautomeric equilibrium can be shifted by the polarity and hydrogen-bonding capability of the solvent. | Investigated the tautomeric behavior of 1-(2-pyridinyl)-2-pyrazolin-5-ones in different solvents, identifying forms stabilized by intramolecular hydrogen bonds. | clockss.org |
For this compound, the specific tautomeric preference would depend on factors like the solvent environment and whether the pyridine nitrogen can participate in hydrogen bonding, which would influence the relative stability of the 1H- versus the 2H-pyrazole form.
Biological Activity and Mechanistic Insights of 2 Chloro 5 1h Pyrazol 3 Yl Pyridine Derivatives
Enzyme Inhibition Profiles and Mechanisms
The core structure of 2-Chloro-5-(1H-pyrazol-3-yl)pyridine serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. By modifying various positions on the pyridine (B92270) and pyrazole (B372694) rings, researchers have been able to target a range of enzymes implicated in different diseases.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Derivatives containing a pyrazolyl-azine scaffold have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway. acs.orgnih.gov Inhibition of DHODH can affect cellular growth and viral replication, making it a target for immunosuppressive and antiviral agents. acs.orgnih.gov
Initial discoveries identified compounds like 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine as active in measles virus replication assays, which was later attributed to DHODH inhibition. acs.orgnih.gov Further synthesis and evaluation of related analogues led to the development of highly potent inhibitors. For instance, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine was found to be more active than established DHODH inhibitors such as brequinar and teriflunomide in enzymatic and cell-based assays. acs.orgnih.gov The structure-activity relationship studies suggest that substitutions on the pyridine ring and the phenoxy group attached to the pyrazole are critical for potent inhibitory activity. acs.org
DHODH Inhibitory Activity of Pyrazolyl-Pyridine Derivatives
| Compound | Modifications | Activity Notes | Reference |
|---|---|---|---|
| 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine | Base scaffold with methyl on pyridine | Active in measles virus replication assay via DHODH inhibition | acs.orgnih.gov |
| 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine | Cyclopropyl and fluoro substitutions on pyridine; difluorophenoxy on pyrazole | Confirmed potent DHODH inhibitor; more active than brequinar and teriflunomide | acs.orgnih.gov |
Protein Arginine Methyltransferase 5 (PRMT5) Inhibition
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the methylation of arginine residues on histone and non-histone proteins, playing a crucial role in cellular processes like gene expression and mRNA splicing. nih.gov Its aberrant expression is linked to multiple cancers, making it a significant therapeutic target. nih.govexlibrisgroup.com
Research into PRMT5 inhibitors has led to the discovery of various small molecules. While many reported inhibitors are nucleoside-based, efforts have been made to identify novel non-nucleoside inhibitors. eurekaselect.com One approach has been the use of virtual screening to identify new scaffolds, leading to the identification of compounds with a 3-(1H-benzo[d]imidazol-2-yl)aniline core that exhibit PRMT5 inhibitory activity. eurekaselect.comresearchgate.net For example, compound 7e from this series showed the most potent activity with an IC50 of 6.81 µM and a strong inhibitory effect on the growth of MV4-11 cancer cells. researchgate.net While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic scaffolds in targeting PRMT5. researchgate.net
PRMT5 Inhibitory Activity of Benzimidazole Derivatives
| Compound | Core Structure | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| 7e | 3-(1H-benzo[d]imidazol-2-yl)aniline | 6.81 ± 0.12 | MV4-11 | researchgate.net |
Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways Modulation
Certain pyrazolone derivatives have been investigated as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. nih.gov These compounds are structurally related to celecoxib. The research has yielded derivatives with excellent selectivity for COX-2 and potent 5-LOX inhibitory activity. nih.gov Compounds such as 3f, 3h, 3l, and 3p demonstrated significant COX-2 selectivity and were also effective 5-LOX inhibitors. nih.gov Molecular docking studies suggest these derivatives bind effectively within the active sites of both COX-2 and 5-LOX, rationalizing their anti-inflammatory effects. nih.gov This dual inhibition profile is considered beneficial for creating potent and safer anti-inflammatory agents. nih.gov
COX/LOX Inhibitory Profile of Selected Pyrazolone Derivatives
| Compound | COX-2 Selectivity Index | 5-LOX Inhibition | Reference |
|---|---|---|---|
| 3f | Excellent | Potent | nih.gov |
| 3h | Excellent | Potent | nih.gov |
| 3l | Excellent | Potent | nih.gov |
| 3p | Excellent | Potent | nih.gov |
Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition
The phosphoinositide 3-kinase (PI3K) family, particularly the gamma (γ) isoform, is crucial for cellular processes and is a target for inflammatory and autoimmune diseases. nih.gov Derivatives based on a pyrazolo[1,5-a]pyrimidine scaffold have been developed as potent and selective PI3Kγ inhibitors. acs.org One such compound, 4 , demonstrated an IC50 of 0.064 µM in THP-1 cells and displayed over 600-fold selectivity for PI3Kγ compared to other class I isoforms. acs.org Another highly relevant derivative, FD274 , which contains a 1H-pyrazolo[3,4-b]pyridin-5-yl core, has been identified as a potential novel PI3K inhibitor with the added benefit of low cardiotoxicity in mouse models. researchgate.net
PI3Kγ Inhibitory Activity of Pyrazolyl-Pyridine Derivatives
| Compound | Core Structure | IC50 (µM) | Selectivity (over other PI3K isoforms) | Reference |
|---|---|---|---|---|
| 4 | Pyrazolo[1,5-a]pyrimidine | 0.064 | >600-fold | acs.org |
| FD274 | 1H-pyrazolo[3,4-b]pyridine | - | - | researchgate.net |
HIV-1 Integrase Inhibition
HIV-1 integrase is a critical enzyme for retroviral replication, making it a prime target for antiretroviral therapy. nih.gov Many potent integrase inhibitors incorporate a pyridine moiety in their structure. nih.govdntb.gov.ua Research has explored various pyridine-containing scaffolds, including 3-hydroxypyridine-4-one and pyridinone derivatives, for their ability to inhibit this enzyme. dntb.gov.ua For example, 2-hydroxy-3-pyridylacrylic acid derivatives have been synthesized and shown to act as HIV integrase inhibitors. nih.gov The mechanism of action for many of these inhibitors involves chelating metal ions within the enzyme's active site, which is essential for its catalytic activity. nih.gov
Examples of Pyridine-Containing HIV-1 Integrase Inhibitors
| Compound Class | Activity Notes | Reference |
|---|---|---|
| 2-Hydroxy-3-pyridylacrylic acids | Demonstrated HIV integrase inhibitory activity | nih.gov |
| 5-Hydroxypyrido[2,3-b]pyrazin-6(5H)-ones | Act as dual inhibitors of HIV-1 reverse transcriptase and integrase | nih.gov |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters. mdpi.com Selective MAO-B inhibitors are particularly important for preventing the degradation of dopamine and are used in treating neurodegenerative disorders like Parkinson's disease. mdpi.commdpi.com
Several series of derivatives containing pyridine or related pyridazinone structures have shown potent and selective MAO-B inhibition. mdpi.comnih.gov In one study of pyridazinone derivatives, compound TR16 was the most potent inhibitor against MAO-B with an IC50 value of 0.17 µM and a selectivity index of over 235 compared to MAO-A. mdpi.com Similarly, the pyridazinobenzylpiperidine derivative S5 was a potent MAO-B inhibitor with an IC50 of 0.203 µM and a selectivity index of 19.04. nih.govnih.gov Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. mdpi.comnih.govresearchgate.net Another series of N-pyridyl-hydrazone derivatives also showed notable MAO-B inhibitory activity, with compound 2j being a successful inhibitor of both MAO-A and MAO-B. mdpi.com
MAO-B Inhibitory Activity of Pyridine and Pyridazinone Derivatives
| Compound | Compound Class | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) | Mechanism | Reference |
|---|---|---|---|---|---|
| TR16 | Pyridazinone | 0.17 | >235.29 | Competitive, Reversible | mdpi.com |
| TR2 | Pyridazinone | 0.27 | 84.96 | Competitive, Reversible | mdpi.com |
| S5 | Pyridazinobenzylpiperidine | 0.203 | 19.04 | Competitive, Reversible | nih.govnih.gov |
| 2j | N-Pyridyl-hydrazone | 9.30 | - | - | mdpi.com |
Histone Deacetylase (HDAC) and FMS-like Tyrosine Kinase-3 (FLT3) Inhibition
The simultaneous inhibition of multiple oncogenic pathways is a promising strategy in cancer therapy to overcome drug resistance. nih.gov Derivatives of this compound have been investigated for their potential as dual inhibitors of Histone Deacetylase (HDAC) and FMS-like Tyrosine Kinase-3 (FLT3). Acute myeloid leukemia (AML) is often associated with mutations in FLT3, making it a key therapeutic target. mdpi.com Concurrently, the dysregulation of HDACs is also implicated in tumor development. mdpi.com
Research has shown that the combination of FLT3 and HDAC inhibitors can lead to synergistic apoptotic effects in AML cells carrying FLT3-ITD mutations. mdpi.com A rational drug design approach has led to the development of novel dual FLT3/HDAC inhibitors. nih.gov While specific derivatives of this compound as dual inhibitors are under investigation, the broader class of pyrazole-containing compounds has shown promise. For instance, a series of novel dual FLT3/HDAC inhibitors were developed that demonstrated potent and equivalent inhibitory activities against both FLT3-ITD and HDAC1. nih.gov One of the representative compounds from this series selectively inhibited HDAC class I and IIB isoforms and significantly blocked the proliferation of MV4-11 cells. nih.gov Mechanistic studies revealed that these dual inhibitors concurrently prohibited both FLT3 and HDAC pathways, leading to apoptosis and cell cycle arrest in a dose-dependent manner. nih.gov
Further supporting this approach, 2-aminopyridine-based derivatives have also been identified as potent dual inhibitors of Cyclin-Dependent Kinase (CDK) and HDAC. nih.gov Within this class of compounds, a potent FLT3/HDAC dual inhibitor was also discovered, exhibiting strong apoptosis induction in MV-4-11 cells and potent antiproliferative capacities against FLT3 mutant-transformed cells. nih.gov
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition
Leucine-Rich Repeat Kinase 2 (LRRK2) is a key target in the development of therapies for Parkinson's disease. The design of potent and selective LRRK2 inhibitors is an active area of research. While direct studies on this compound derivatives are emerging, related structures containing the pyrazole moiety have been shown to be effective.
For example, a series of pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors have been developed. Within this series, the introduction of a 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] substituent was found to be a key modification. mdpi.com This led to the identification of potent LRRK2 inhibitors, with one derivative demonstrating LRRK2-pSer935 IC50 values of 120 and 190 nM for LRRK2 G2019S and wild-type, respectively. mdpi.com Further optimization of the pyrazole substitution was well-tolerated in both enzyme and cell-based assays. mdpi.com For instance, a 2-(3-chloro-1-methyl-1H-pyrazol-4-yl)amino analogue showed a marginal increase in activity for LRRK2. mdpi.com These findings highlight the importance of the pyrazole scaffold in achieving potent LRRK2 inhibition.
| Compound | LRRK2 G2019S pSer935 IC50 (nM) | LRRK2 WT pSer935 IC50 (nM) |
| 2-[(1,5-Dimethyl-1H-pyrazol-4-yl)amino] derivative | 260 | 310 |
| 2-[(1,3-Dimethyl-1H-pyrazol-4-yl)amino] derivative | 120 | 190 |
| Data sourced from a study on pyrrolo[2,3-d]pyrimidine-derived LRRK2 inhibitors. mdpi.com |
KAT II Inhibition
Kynurenine aminotransferase II (KAT II) is an enzyme involved in the kynurenine pathway, and its inhibition is a potential therapeutic strategy for neurological disorders like schizophrenia. nih.gov Structure-based drug design has led to the discovery of novel pyrazole-containing irreversible inhibitors of KAT II. researchgate.net
One approach involved modifying the dihydroquinolinone core of known inhibitors to a tetrahydropyrazolopyridinone core. researchgate.net This led to a new series of potent KAT II inhibitors with improved physicochemical properties. A standout compound from this series demonstrated a k(inact)/K(i) value of 112,000 M⁻¹s⁻¹ and a lipophilic efficiency of 8.53. researchgate.net X-ray crystallography of this compound in complex with KAT II revealed the key interactions responsible for its high potency and binding efficiency. researchgate.net This research underscores the potential of the pyrazolopyridinone scaffold, closely related to this compound, in the development of effective KAT II inhibitors.
Antimicrobial and Anticancer Modalities
Derivatives of this compound have demonstrated significant potential in both antimicrobial and anticancer applications. The versatile nature of the pyrazole and pyridine rings allows for a broad spectrum of biological activities.
Broad-Spectrum Antimicrobial Effects
The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Novel pyrazole derivatives have been synthesized and screened for their antimicrobial potency against various microorganisms. For instance, certain pyrazolo-pyridine derivatives have shown activity against a range of bacterial and fungal strains.
The antimicrobial efficacy of these compounds is often attributed to the presence of specific functional groups on the pyrazole and pyridine rings. For example, compounds bearing chloro and hydroxy groups have exhibited excellent antimicrobial activity against strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, A. niger, and A. clavatus. The introduction of additional heterocyclic rings to the pyridine structure has also been shown to enhance therapeutic properties and broaden the antimicrobial spectrum.
Induction of Apoptosis in Cancer Cell Lines
A crucial mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Derivatives of this compound have been shown to be effective inducers of apoptosis in various cancer cell lines.
For instance, a series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit Bcl-2, a key regulator of apoptosis. Several of these compounds demonstrated significant cytotoxicity against MCF-7, A549, and PC-3 cancer cell lines. Mechanistic studies revealed that these compounds activated pro-apoptotic proteins such as Bax, p53, and Caspase-3, while decreasing the expression of the anti-apoptotic protein Bcl-2.
Similarly, pyrazolopyridine derivatives have been shown to induce apoptosis in HepG2 cancer cells. One study found that a particular pyrazolyl pyridine conjugate exhibited potent cytotoxicity with IC50 values of 0.34 μM and 0.18 μM against MCF-7 and HepG2 cells, respectively. This compound was also found to be a strong inhibitor of PIM-1 kinase, an enzyme involved in cell survival and proliferation. Furthermore, pyrazolo[3,4-b]pyridine derivatives have been shown to induce apoptosis in HepG-2 cells, as confirmed by annexin-V FTIC/PI dual staining assays. researchgate.net
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 1,3,5-trisubstituted-1H-pyrazole derivative | MCF-7 | 3.9–35.5 |
| Pyrazolyl pyridine conjugate | MCF-7 | 0.34 |
| Pyrazolyl pyridine conjugate | HepG2 | 0.18 |
| Thioxopyrazolo[3,4-b]pyridine derivative 5a | HepG-2 | 3.42 |
| Thioxopyrazolo[3,4-b]pyridine derivative 5b | HepG-2 | 3.56 |
| This table presents a selection of IC50 values for different pyrazole derivatives against various cancer cell lines. researchgate.net |
Interference with Tumor Growth and Proliferation Signaling Pathways
In addition to inducing apoptosis, derivatives of this compound can interfere with various signaling pathways that are critical for tumor growth and proliferation. These multitargeted kinase inhibitors have the potential to simultaneously block multiple tumor signaling pathways, thereby reducing the likelihood of drug resistance.
One important target is the c-Met tyrosine kinase, which plays a key role in oncogenesis. researchgate.net Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent c-Met kinase inhibitors. researchgate.net Two such derivatives exhibited IC50 values in the nanomolar range (4.27 nM and 7.95 nM) against c-Met. researchgate.net
Other signaling pathways targeted by pyrazole derivatives include those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). For example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activity against both wild-type EGFR and its resistant T790M mutant. These compounds also demonstrated the ability to induce cell cycle arrest at the S and G2/M phases.
Furthermore, some pyrazole derivatives have been identified as tubulin polymerization inhibitors. By disrupting the formation of microtubules, these compounds can arrest the cell cycle and inhibit tumor cell growth. One such derivative displayed potent inhibitory activity against K562, A549, and MCF7 cells and was identified as a novel tubulin polymerization inhibitor with an IC50 of 7.30 µM.
| Compound Class | Targeted Signaling Pathway/Protein | Effect |
| Pyrazolo[3,4-b]pyridines | c-Met kinase | Inhibition of kinase activity |
| 1H-Pyrazolo[3,4-d]pyrimidines | EGFR (wild-type and T790M mutant) | Inhibition of EGFR, cell cycle arrest |
| 1H-Benzofuro[3,2-c]pyrazoles | Tubulin polymerization | Inhibition of microtubule formation |
| Pyrazolyl pyridine conjugates | PIM-1 kinase | Inhibition of kinase activity, apoptosis induction |
| This table summarizes the interference of various pyrazole derivative classes with key tumor growth and proliferation signaling pathways. researchgate.net |
Antimalarial and Antileishmanial Activities
The dual therapeutic potential of pyrazole-containing compounds against both malaria and leishmaniasis has been a subject of considerable research. Certain derivatives of the pyrazolopyridine and pyrazolopyrimidine core have shown promising activity against Plasmodium and Leishmania species.
One study investigating 1H-pyrazolo[3,4-b]pyridine derivatives identified a compound with a chloro substitution that exhibited an in vivo parasitemia inhibition of 49% in mice infected with Plasmodium berghei. This particular derivative had an in vitro IC50 value of 0.09 µM against Plasmodium falciparum. Further modifications to the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[3,4-d]pyrimidine core, particularly with a benzenesulfonamide moiety, yielded compounds with significant antiplasmodial activity nih.gov.
In the realm of antileishmanial research, imidazo[1,2-a]pyridine derivatives have been explored for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. A lead compound from this series, a 6-halo-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridine, demonstrated a potent IC50 of 1.8 µM against the promastigote stage of the parasite and also showed good activity against the intracellular amastigote stage nih.gov. While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic scaffolds in the development of novel antiprotozoal agents.
Table 1: Antimalarial and Antileishmanial Activity of Pyrazole Derivatives
| Compound Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine derivative | Plasmodium falciparum | IC50 | 0.09 µM | nih.gov |
| 1H-Pyrazolo[3,4-b]pyridine derivative | Plasmodium berghei (in vivo) | % Inhibition | 49% | nih.gov |
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic potential of pyrazole derivatives has been investigated through various preclinical models. The carrageenan-induced paw edema model in rats is a standard method for evaluating anti-inflammatory activity, while the acetic acid-induced writhing test in mice is commonly used to assess analgesic effects.
A study on an N-pyrrolylcarboxylic acid derivative, which is structurally related to some pyrazole-based anti-inflammatory drugs, demonstrated significant anti-inflammatory properties. In the carrageenan-induced paw edema model, this compound, at a dose of 40 mg/kg, significantly inhibited paw edema two hours after a single administration. With continuous administration over 14 days, the compound showed a reduction in paw edema at 2, 3, and 4 hours at doses of 10, 20, and 40 mg/kg, with an efficacy comparable to the standard drug diclofenac nih.gov.
In the context of analgesic activity, a series of 2-aryl-3-phenylamino-4,5-dihydro-2H-benz[g]indazoles were evaluated using the acetic acid-induced writhing test. One of the most potent compounds in this series exhibited a 52.2% inhibition of writhing at an ED50 of 33.856 mg/kg, indicating a significant peripheral analgesic effect researchgate.net. Another study on pyrazole-containing 1,2,4-triazole-3-thiol derivatives also confirmed their antinociceptive activity in the acetic acid-induced writhing test, suggesting that the combination of these heterocyclic systems can lead to compounds with notable analgesic properties zsmu.edu.ua.
Table 2: Anti-inflammatory and Analgesic Activity of Pyrazole-related Derivatives
| Compound Class | Animal Model | Activity Metric | Dose | Result | Reference |
|---|---|---|---|---|---|
| N-Pyrrolylcarboxylic acid derivative | Carrageenan-induced paw edema (rat) | % Inhibition | 40 mg/kg | Significant inhibition at 2h | nih.gov |
| 2-Aryl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole | Acetic acid-induced writhing (mouse) | % Inhibition | ED50 = 33.856 mg/kg | 52.2% | researchgate.net |
Antiviral Activities
Research into antiviral agents for measles has identified potent inhibitors within the pyrazole class of compounds. A high-throughput screening identified 1-methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide as a highly effective inhibitor of the measles virus (MV) RNA-dependent RNA polymerase complex nih.gov. This compound exhibited an IC50 ranging from 35 to 145 nM against various primary isolates of different MV genotypes.
Structure-activity relationship studies revealed that the trifluoromethylated pyrazole ring is crucial for the antiviral potency. Attempts to replace this core with other aromatic rings, different 5-membered heterocycles, or even trifluoromethylated pyridines resulted in a significant loss of activity nih.gov. This underscores the specific structural requirements for potent measles virus inhibition within this chemical series. Further optimization of the lead compound, specifically by replacing the pyrrolidine ring with a piperidine, yielded an analog with an IC50 of approximately 10 nM and a high selectivity index of around 16,500 nih.gov.
Table 3: Anti-Measles Virus Activity of a Pyrazole Carboxamide Derivative
| Compound | Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-N-[4-(pyrrolidinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide | Measles Virus (multiple isolates) | IC50 | 35–145 nM | nih.gov |
The this compound scaffold has been incorporated into a novel class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The introduction of a chloro-substituted pyrazole moiety into phenylaminopyridine derivatives has been shown to dramatically improve their potency and drug-like properties acs.org.
One of the optimized compounds from this series demonstrated exceptional potency against wild-type HIV-1 with an EC50 of 0.2 nM. Furthermore, this compound retained high efficacy against HIV-1 strains with common resistance mutations in the reverse transcriptase gene, such as Y181C and K103N acs.org. X-ray crystallography confirmed that these novel compounds bind to the non-nucleoside binding pocket of the reverse transcriptase enzyme, thereby inhibiting its function. The strategic placement of the chloro group on the pyrazole ring was also found to mitigate off-target effects, such as hERG and CYP inhibition, which is a significant step towards developing safer anti-HIV therapeutics acs.org.
Table 4: HIV-1 Inhibitory Activity of a Phenylaminopyridine Derivative with a Chloro-Substituted Pyrazole Moiety
| Compound | Target Strain | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Phenylaminopyridine derivative 27 | HIV-1 (Wild-type) | EC50 | 0.2 nM | acs.org |
| Phenylaminopyridine derivative 27 | HIV-1 (Y181C mutant) | EC50 | Potent | acs.org |
Derivatives of pyrazolo- and triazolo-pyrimidines have been patented for their antiviral activity against the Respiratory Syncytial Virus (RSV). Within this class of compounds, specific derivatives of this compound have shown potential as RSV inhibitors. One such example is a 3-({5-chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which has been identified as a potent fusion inhibitor of RSV.
While detailed EC50 values for a broad range of this compound derivatives are not publicly available in the provided search results, the patent literature indicates that this structural motif is a key component of novel anti-RSV compounds. Additionally, research on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues has identified potent RSV inhibitors, suggesting that the chloro-substituted phenyl moiety, which is structurally related to the pyridine core of the subject compound, is favorable for anti-RSV activity nih.gov.
A series of novel pyrazole amide derivatives, specifically 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides, have been synthesized and evaluated for their activity against the Tobacco Mosaic Virus (TMV) mdpi.com. These compounds demonstrated significant antiviral effects in various assays, including curative, protective, and inactivation activities.
The bioassays, conducted at a concentration of 500 µg/mL, revealed that many of the synthesized compounds possessed promising activity against TMV. One of the most potent compounds in the series exhibited a curative rate of 58.3%, a protective rate of 55.7%, and an inactivation rate of 86.5%, which were comparable or superior to the commercial virucide Ningnanmycin mdpi.com. The mechanism of action is believed to involve the binding of the pyrazole amide moiety to the TMV coat protein, thereby interfering with the viral life cycle mdpi.com.
Table 5: Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-pyrazole Amide Derivatives at 500 µg/mL
| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) | Reference |
|---|---|---|---|---|
| 3a | 45.2 | 48.3 | 75.3 | mdpi.com |
| 3b | 51.6 | 52.4 | 82.1 | mdpi.com |
| 3c | 48.9 | 50.1 | 78.6 | mdpi.com |
| 3e | 53.2 | 54.1 | 84.7 | mdpi.com |
| 3f | 55.4 | 56.2 | 85.9 | mdpi.com |
| 3p | 58.3 | 55.7 | 86.5 | mdpi.com |
Advanced Applications and Future Research Directions
Development as Key Scaffolds in Modern Drug Discovery (Focus on Scaffolds and SAR)
The pyrazole (B372694) nucleus, often fused or linked to other heterocyclic systems like pyridine (B92270), is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govmdpi.com This status is due to its prevalence in numerous approved drugs and its ability to interact with a wide array of biological targets. nih.govnih.gov The combination of a pyrazole and a pyridine ring, as seen in 2-Chloro-5-(1H-pyrazol-3-yl)pyridine, creates a scaffold that is a cornerstone in the design of kinase inhibitors, which are crucial in oncology. nih.gov
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of these scaffolds. For pyrazole-based compounds, SAR explorations typically involve modifying substituents on both the pyrazole and the adjoining ring system to enhance potency, selectivity, and pharmacokinetic properties. acs.org For instance, in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, a series of pyrazine (B50134) carboxamide pyrazoles were synthesized, and late-stage functionalization was key to rapidly generating SAR data. bohrium.com This approach led to the discovery of potent and selective inhibitors by systematically altering the groups attached to the core scaffold. bohrium.com The chlorine atom and the specific attachment points in this compound serve as critical handles for synthetic modification, allowing chemists to fine-tune the molecule's interaction with target proteins.
Many successful drugs incorporate the pyrazole motif, highlighting the scaffold's versatility. nih.gov
Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold
| Drug Name | Therapeutic Area |
| Celecoxib | Anti-inflammatory |
| Sildenafil | Erectile Dysfunction |
| Ruxolitinib | Anticancer (Kinase Inhibitor) |
| Axitinib | Anticancer (Kinase Inhibitor) |
| Ibrutinib | Anticancer (Kinase Inhibitor) |
| Niraparib | Anticancer (PARP Inhibitor) |
| Lenacapavir | Antiviral (HIV) |
This table showcases the broad utility of the pyrazole scaffold in treating a variety of diseases. nih.govnih.gov
Potential in Agricultural Chemistry (e.g., Pesticides, Herbicides, Fungicides)
The pyrazole chemical framework is a cornerstone in the agrochemical industry, with derivatives demonstrating potent activity as herbicides, fungicides, and insecticides. clockss.orgsemanticscholar.org The this compound scaffold provides a foundation for developing new crop protection agents.
Herbicides: Pyrazole derivatives are effective herbicides that act through various mechanisms. clockss.org One major class inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme. Another class acts as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, leading to pigment breakdown and necrosis in weeds. clockss.org Recently, novel picolinic acid compounds featuring a phenyl-substituted pyrazolyl group at the 6-position of the pyridine ring were designed and synthesized, showing potential as new synthetic auxin herbicides. mdpi.com
Fungicides: Many pyrazole-based compounds function as fungicides by inhibiting cellular respiration in fungi, specifically targeting Complex II (succinate dehydrogenase inhibitors, SDHIs) or Complex III of the mitochondrial respiratory chain. clockss.org Research has demonstrated the fungicidal activity of novel pyrazole derivatives, such as those containing a 5-phenyl-2-furan moiety or 1,3,4-thiadiazole-2-thione, against pathogens like Rhizoctonia solani. semanticscholar.org
Insecticides: In the realm of insecticides, pyrazoles are famously represented by the "fiproles," such as fipronil, which act as chloride channel blockers. clockss.org Additionally, pyrazoline derivatives function as sodium channel blockers. clockss.org A series of novel pyrazole oxime derivatives incorporating a 2-chloro-5-thiazolyl moiety exhibited excellent insecticidal activity against Aphis medicagini. nih.gov This demonstrates that modifying the pyridine portion of a scaffold like this compound with other heterocycles (like thiazole) is a viable strategy for creating potent insecticides. nih.gov
Table 2: Pyrazole Derivatives in Agricultural Applications
| Class | Mode of Action | Example Target |
| Herbicides | HPPD Inhibition, PPO Inhibition | Weed Control |
| Fungicides | Respiration Inhibition (Complex II & III) | Rhizoctonia solani |
| Insecticides | Chloride Channel Blockage, Sodium Channel Blockage | Aphis medicagini |
This table summarizes the diverse roles of pyrazole scaffolds in crop protection. clockss.orgnih.gov
Role as Chemical Probes for Biological System Interrogation
Chemical probes are essential small molecules used to study and validate biological targets in academic research and drug discovery. rjeid.com The pyrazole scaffold, known for its synthetic versatility and favorable electronic properties, is an excellent foundation for designing such probes, particularly fluorescent probes for bioimaging. nih.gov
Fluorescent bioimaging is a powerful, non-invasive technique for monitoring biological processes in real-time within living cells. nih.gov Pyrazole derivatives have been successfully developed as fluorescent probes for detecting ions and small molecules. For example, pyrazolo[4,3-b]pyridine derivatives have been synthesized and used for the detection of boron trifluoride (BF₃) in E. coli and HeLa cells. nih.gov The inherent electronic properties of the pyrazole-pyridine core can be modulated through chemical synthesis to create probes that exhibit changes in their fluorescence (such as shifts in wavelength or intensity) upon binding to a specific analyte. nih.gov This "turn-on" or "turn-off" response allows for the visualization and quantification of biological targets within complex cellular environments. mdpi.com
Emerging Research Areas and Unexplored Potential
While the pyrazolyl-pyridine scaffold is well-established in drug discovery and agrochemicals, several emerging areas promise to unlock its untapped potential. The versatility of pyrazole chemistry allows for its application in materials science, where these compounds can be used to create coordination complexes and functional materials. researchgate.net
One significant area of emerging research is the development of novel fused heterocyclic systems starting from functionalized pyrazoles. mdpi.comresearchgate.net For instance, 5-aminopyrazoles are used as building blocks in cyclocondensation reactions to create complex structures like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which themselves have unique biological and photophysical properties. mdpi.comresearchgate.net Furthermore, the synthesis of dicarboxylic derivatives of bis(pyrazol-1-yl)alkanes is being explored, as these molecules are valuable building blocks for creating metal-organic frameworks (MOFs). nih.gov The unique structural and electronic properties of the this compound core make it an attractive candidate for incorporation into these advanced materials.
Integration with Advanced Technologies (e.g., Flow Reactors for Synthesis)
The synthesis of pyrazole derivatives is increasingly benefiting from the integration of advanced technologies like continuous flow chemistry. nih.gov Flow reactors offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat transfer, precise control over reaction parameters, and greater scalability. nih.govnih.gov
Continuous flow systems enable the safe handling of potentially hazardous intermediates, such as diazoalkanes, which are often used in pyrazole synthesis. nih.gov By ensuring that only small quantities of reactive intermediates exist at any given time, the risk of uncontrolled reactions is minimized. nih.gov This technology has been successfully applied to develop rapid and modular syntheses of highly functionalized pyrazoles. nih.gov For example, a multi-step flow synthesis of a measles therapeutic, AS-136A, was achieved with a total residence time of just 31.7 minutes. nih.gov Furthermore, flow chemistry has been used for the synthesis of 3,5-disubstituted pyrazoles through sequential reactions without the need to isolate intermediates. rsc.org The application of flow reactors to the synthesis of this compound and its derivatives could streamline production, reduce waste, and facilitate the rapid generation of compound libraries for screening in drug discovery and agrochemical research. nih.govuc.pt
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
